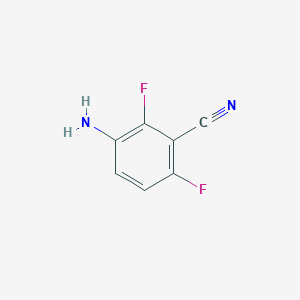

3-Amino-2,6-difluorobenzonitrile

Übersicht

Beschreibung

Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Schmerztherapie und Entzündungshemmung .

Herstellungsmethoden

Die Synthese von A 137491 umfasst mehrere wichtige Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung der Indol-Kernstruktur, die dann mit verschiedenen Substituenten funktionalisiert wird.

Reaktionsbedingungen: Die Reaktionen beinhalten typischerweise die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylformamid. Die Reaktionen werden unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Industrielle Produktion: Im industriellen Maßstab umfasst die Produktion von A 137491 die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Vorbereitungsmethoden

The synthesis of A 137491 involves several key steps:

Starting Materials: The synthesis begins with the preparation of the core indole structure, which is then functionalized with various substituents.

Reaction Conditions: The reactions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production: On an industrial scale, the production of A 137491 involves optimizing the reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

A 137491 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erzeugen.

Substitution: A 137491 kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Imidazo-pyridinyl-Molekülteilen, um eine Vielzahl von substituierten Derivaten zu bilden.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren, Basen und Oxidationsmittel.

Wissenschaftliche Forschungsanwendungen

A 137491 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: In der Chemie wird A 137491 als Werkzeugverbindung verwendet, um die Mechanismen der Antagonisierung des Platelet-aktivierenden Faktorrezeptors zu untersuchen.

Biologie: In der biologischen Forschung wird es verwendet, um die Rolle von Platelet-aktivierenden Faktorrezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Medizin: In der Medizin hat A 137491 potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Schmerztherapie und anderen Erkrankungen, an denen die Aktivität des Platelet-aktivierenden Faktorrezeptors beteiligt ist.

Wirkmechanismus

A 137491 übt seine Wirkung aus, indem es selektiv an den Platelet-aktivierenden Faktorrezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an verschiedenen Zellprozessen beteiligt, darunter Entzündungs- und Schmerzsignalisierung. Durch die Blockierung des Rezeptors hemmt A 137491 die nachgeschalteten Signalwege, was zu einer Verringerung von Entzündungen und Schmerzen führt .

Wirkmechanismus

A 137491 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various cellular processes, including inflammation and pain signaling. By blocking the receptor, A 137491 inhibits the downstream signaling pathways, leading to a reduction in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

A 137491 zeichnet sich durch seine hohe Potenz und Selektivität für den Platelet-aktivierenden Faktorrezeptor aus. Zu den ähnlichen Verbindungen gehören:

ABT-491: Ein weiterer potenter Antagonist des Platelet-aktivierenden Faktorrezeptors mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.

PAF-Rezeptor-Antagonisten: Eine Klasse von Verbindungen, die verschiedene Moleküle mit ähnlichen Rezeptor-Antagonismus-Eigenschaften umfasst, die sich jedoch in ihrer Potenz und Selektivität unterscheiden.

Andere Indol-Derivate: Verbindungen mit ähnlichen Indol-Strukturen, aber unterschiedlichen Substituenten und biologischen Aktivitäten

A 137491 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in Forschung und therapeutischen Anwendungen macht.

Biologische Aktivität

3-Amino-2,6-difluorobenzonitrile, with the molecular formula C₇H₄F₂N₂, is an aromatic compound characterized by the presence of an amino group at the 3-position and two fluorine atoms at the 2 and 6 positions on a benzene ring, along with a nitrile group. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Synthesis and Characterization

The synthesis of this compound was first reported in 2004 through a multi-step process involving the nitration of 3-amino-2,6-difluorobromobenzene. The subsequent reduction and conversion to the nitrile functionality were confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, its structural analogs suggest several pharmacological properties:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential anti-inflammatory effects. The presence of the amino group may enhance interactions with inflammatory pathways .

- Antimicrobial Properties : Aromatic amines and nitriles are often explored for their antimicrobial activities. The fluorine substituents may increase lipophilicity, potentially enhancing bioactivity .

- Anticancer Potential : Similar compounds have been investigated for anticancer properties, indicating that this compound could be a candidate for further studies in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The electron-withdrawing effects of the fluorine atoms combined with the electron-donating nature of the amino group influence its reactivity and stability. This balance affects how the compound interacts with biological macromolecules .

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for various applications:

- Pharmaceutical Development : Its potential anti-inflammatory and anticancer activities position it as a candidate for drug development targeting specific diseases .

- Research Tool : As a tool compound in biochemical assays, it could aid in understanding receptor interactions and disease mechanisms .

Eigenschaften

IUPAC Name |

3-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLFDOQOCRNACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429009 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-78-1 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?

A1: Interestingly, the reaction of this compound with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.